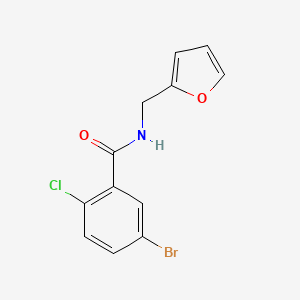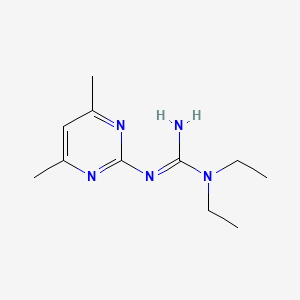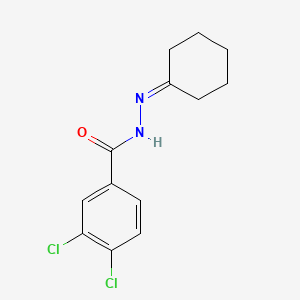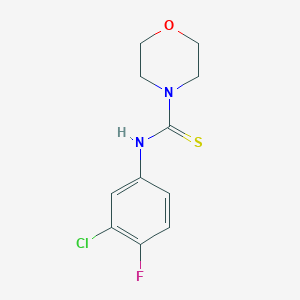
N-(3-chloro-4-fluorophenyl)-4-morpholinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-4-morpholinecarbothioamide, commonly known as CFMTI, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
科学的研究の応用
CFMTI has been extensively studied for its potential applications in various scientific fields. In medicine, CFMTI has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. In agriculture, CFMTI has been tested as a pesticide and herbicide due to its ability to inhibit plant growth. In materials science, CFMTI has been used as a precursor for the synthesis of metal sulfides and as a template for the synthesis of mesoporous materials.
作用機序
CFMTI exerts its biological effects by inhibiting the activity of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CFMTI also inhibits the activity of tubulin, a protein involved in cell division and migration. This mechanism of action makes CFMTI a promising candidate for the development of anti-inflammatory and anti-cancer drugs.
Biochemical and Physiological Effects
CFMTI has been shown to have a variety of biochemical and physiological effects. In animal studies, CFMTI has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. However, it has also been shown to have toxic effects on the liver and kidneys at high doses. These findings suggest that CFMTI has potential therapeutic benefits but also requires careful evaluation of its safety profile.
実験室実験の利点と制限
CFMTI has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also has a well-characterized mechanism of action and has been extensively studied in animal models. However, CFMTI also has limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions. These limitations require careful consideration when designing experiments using CFMTI.
将来の方向性
There are several future directions for research on CFMTI. One area of interest is the development of CFMTI-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the development of CFMTI-based pesticides and herbicides for use in agriculture. Additionally, there is potential for the use of CFMTI in materials science for the synthesis of novel materials with unique properties. Further research is needed to fully explore the potential applications of CFMTI in these fields.
合成法
CFMTI can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with carbon disulfide, followed by the reaction with morpholine and thionyl chloride. The resulting product is then treated with sodium hydroxide to yield CFMTI. This synthesis method has been optimized to yield high purity and yield of CFMTI.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2OS/c12-9-7-8(1-2-10(9)13)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZLXOSAELJSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)morpholine-4-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


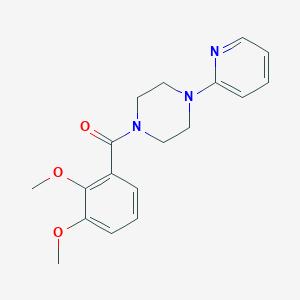
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)
![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)
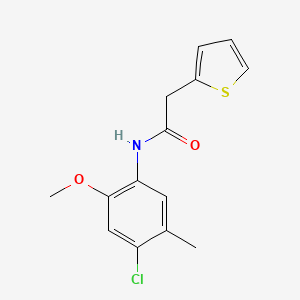
![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)
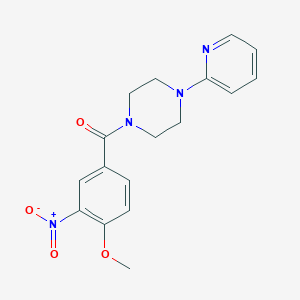
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)
![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)
